4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
CAS No.: 93378-56-4
Cat. No.: VC1987768
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93378-56-4 |
|---|---|
| Molecular Formula | C15H13N3S |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |
| Standard InChI Key | LALVKWMNBBEACB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Introduction
4-Phenyl-5-p-tolyl-4H-124triazole-3-thiol is a heterocyclic compound that belongs to the triazole class. It is characterized by its molecular formula C15H13N3S and a molecular weight of approximately 267.4 g/mol . This compound features a triazole ring with phenyl and p-tolyl substituents, along with a thiol group, which contributes to its chemical reactivity and potential biological activities.
Synthesis Methods
The synthesis of 4-Phenyl-5-p-tolyl-4H- triazole-3-thiol typically involves multi-step reactions starting from appropriate precursors such as hydrazine derivatives and isothiocyanates. These reactions often involve cyclization steps to form the triazole ring, followed by substitution reactions to introduce the phenyl and p-tolyl groups .
Chemical Reactivity
The thiol group in 4-Phenyl-5-p-tolyl-4H- triazole-3-thiol makes it reactive towards various functional groups, allowing it to participate in S-alkylation reactions and other nucleophilic substitution reactions. This reactivity is useful for further derivatization and synthesis of more complex molecules.
Characterization Techniques
Characterization of 4-Phenyl-5-p-tolyl-4H- triazole-3-thiol typically involves spectroscopic methods such as NMR (1H, 13C, and 15N) and mass spectrometry (MS) to confirm its structure and purity. Other techniques like IR spectroscopy can provide information about functional groups present in the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume